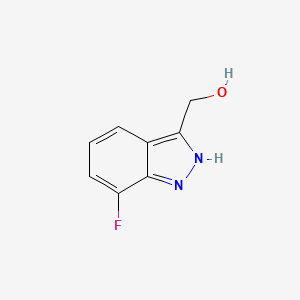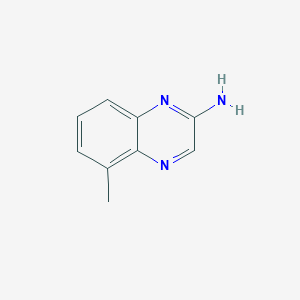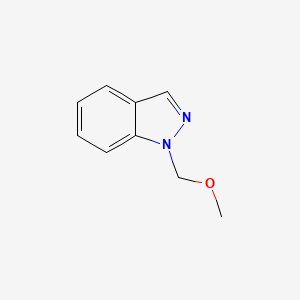
Ethyl 2-(3-oxocyclobutyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-oxocyclobutyl)acetate: is an organic compound with the molecular formula C8H12O3 . It is a derivative of cyclobutane, featuring an ester functional group and a ketone group on the cyclobutane ring. This compound is of interest in organic synthesis and various industrial applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-(3-oxocyclobutyl)acetate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, forming the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: Ethyl 2-(3-oxocyclobutyl)acetate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, esters, or ethers.
科学的研究の応用
Chemistry: Ethyl 2-(3-oxocyclobutyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and ketones. It may also serve as a model compound for studying the metabolism of similar structures in living organisms.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it suitable for various applications.
作用機序
The mechanism of action of ethyl 2-(3-oxocyclobutyl)acetate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The ester group can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in various addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Methyl 2-(3-oxocyclobutyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclobutaneacetic acid: Lacks the ester functional group but has a similar cyclobutane ring structure.
Ethyl 2-(3-oxocyclopropyl)acetate: Features a cyclopropane ring instead of a cyclobutane ring.
Uniqueness: this compound is unique due to the presence of both an ester and a ketone functional group on the cyclobutane ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
ethyl 2-(3-oxocyclobutyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNTWYXAUGZJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)

![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)







![Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B11918469.png)
![2H-Pyrrolo[2,3-F]benzoxazole](/img/structure/B11918477.png)


